(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
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Overview
Description
(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is a chiral compound of significant interest due to its unique chemical structure and properties. This compound is used in various scientific fields, including organic chemistry, biochemistry, and pharmacology. Its distinct configuration makes it a valuable subject for stereochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate involves the reaction of benzylamine with 4-(benzyloxy)benzaldehyde under acidic conditions, followed by a series of steps that introduce the amino and ester functionalities. Reaction conditions often involve controlled temperatures and specific reagents such as reducing agents for functional group transformations.
Industrial Production Methods: Industrial production of this compound might employ similar synthetic routes, scaled up to meet commercial demand. Optimization techniques such as flow chemistry and continuous processing can enhance yield and purity, making production more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: It can also be reduced, typically by hydrogenation or using metal hydrides, to alter the functional groups.
Substitution: Substitution reactions can modify the benzyl or benzyloxy groups, introducing different substituents to explore structure-activity relationships.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Conditions like temperature and solvent choice are crucial for controlling reaction specificity and yield.
Major Products: The major products depend on the reaction type and conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could generate a wide array of derivatives with modified aromatic systems.
Scientific Research Applications
In Chemistry: In organic chemistry, this compound is studied for its stereochemistry and reactivity. Researchers use it as a building block for synthesizing more complex molecules with potential biological activity.
In Biology and Medicine: In biochemistry and pharmacology, (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate is explored for its potential therapeutic properties. It serves as a lead compound in drug development, particularly in designing molecules that interact with specific biological targets such as enzymes or receptors.
In Industry: In industrial applications, this compound can be a precursor for materials science, such as in the synthesis of polymers or advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its interactions with molecular targets such as proteins or nucleic acids. The specific pathways depend on the context of its application; for example, in a pharmacological setting, it may bind to a receptor or enzyme, influencing biochemical pathways and cellular responses. The chiral nature of the compound often means that one enantiomer will have a different activity profile compared to the other.
Comparison with Similar Compounds
Unique Features: What sets (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate apart from similar compounds is its specific stereochemistry and the presence of both amino and ester functional groups. These features contribute to its unique reactivity and biological interactions.
List of Similar Compounds:(R)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate
Benzyl 2-amino-3-(4-methoxyphenyl)propanoate
Benzyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
These compounds share the core structure but differ in stereochemistry or substituent groups, influencing their properties and applications.
This article should give you a comprehensive overview of this compound, from its synthesis to its applications and beyond. How did you get interested in this compound?
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRXQUVKDMVBBM-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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